
Oxetane-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxetane-3-carbonyl chloride is an organic compound featuring a four-membered oxetane ring with a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxetane-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of oxetane with phosgene (COCl₂) under controlled conditions. This reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition .
Another method involves the use of oxetane-3-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl) in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Oxetane-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form oxetane-3-carboxylic acid and hydrochloric acid.
Reduction: Reduction of this compound can yield oxetane-3-methanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions, often in the presence of a base like triethylamine.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Amides, esters, and thioesters.
Hydrolysis: Oxetane-3-carboxylic acid.
Reduction: Oxetane-3-methanol.
Scientific Research Applications
Oxetane-3-carbonyl chloride has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Materials Science: Employed in the development of advanced materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of oxetane-3-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce the oxetane moiety into target molecules .
Comparison with Similar Compounds
Similar Compounds
Oxetane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
Oxetane-3-methanol: Contains a hydroxyl group instead of a carbonyl chloride.
Oxetan-3-one: Features a ketone group at the third position of the oxetane ring.
Uniqueness
Oxetane-3-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C4H5ClO2 |
|---|---|
Molecular Weight |
120.53 g/mol |
IUPAC Name |
oxetane-3-carbonyl chloride |
InChI |
InChI=1S/C4H5ClO2/c5-4(6)3-1-7-2-3/h3H,1-2H2 |
InChI Key |
SJROKWJOHHGXEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


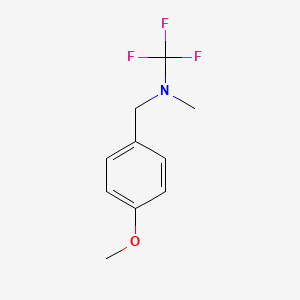
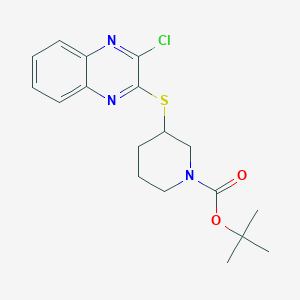
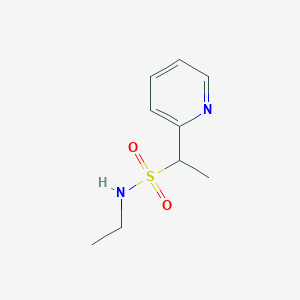
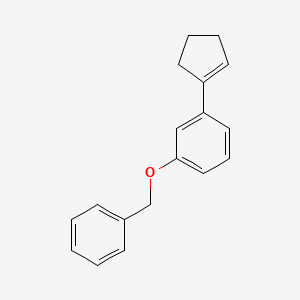
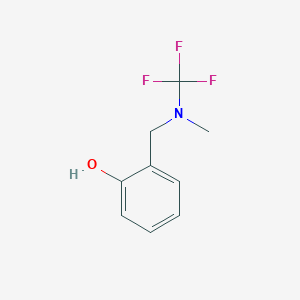
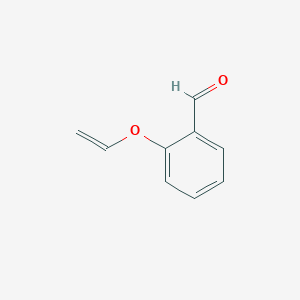
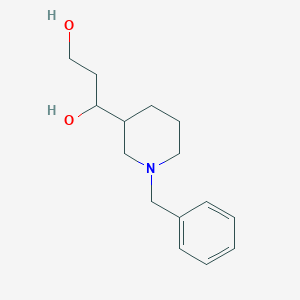
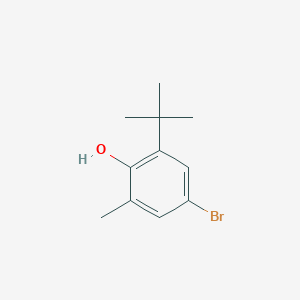
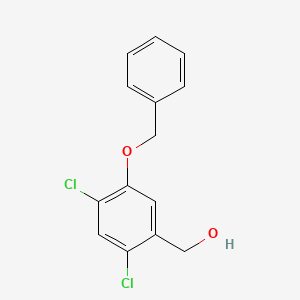
![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
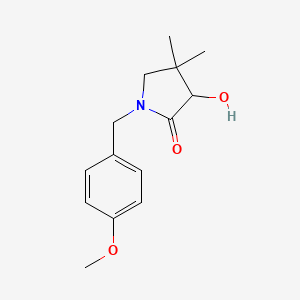
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
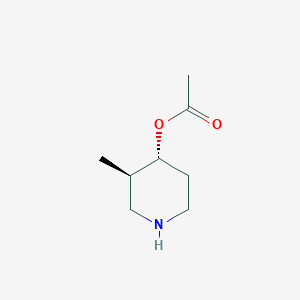
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)
